5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile
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Overview
Description
5-Chloro-3-phenylisobenzofuran-1-carbonitrile is an organic compound with the molecular formula C15H8ClNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by chlorination and phenylation reactions .
Industrial Production Methods
Industrial production of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenylisobenzofuran-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Scientific Research Applications
5-Chloro-3-phenylisobenzofuran-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenylisobenzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-phenyl-2,1-benzisoxazole
- 5-Chloro-3-phenylbenzo[c]isoxazole
- 3-Phenyl-5-chloro-benzoisoxazole
Uniqueness
5-Chloro-3-phenylisobenzofuran-1-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
61295-26-9 |
---|---|
Molecular Formula |
C15H8ClNO |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
5-chloro-3-phenyl-2-benzofuran-1-carbonitrile |
InChI |
InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H |
InChI Key |
YCUPAIPSUNNQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl |
Origin of Product |
United States |
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